Ethyl 4-(3,4,5-trimethoxyphenyl)-4-oxobutanoate

Description

Systematic IUPAC Nomenclature and Structural Representation

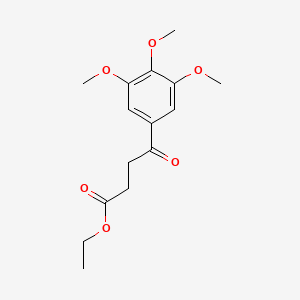

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, establishing its official designation as ethyl 4-oxo-4-(3,4,5-trimethoxyphenyl)butanoate. This nomenclature precisely describes the molecular architecture, beginning with the ethyl ester functionality and proceeding through the four-carbon chain bearing a ketone group at the fourth position, which is attached to a substituted aromatic ring. The aromatic component features three methoxy groups positioned at the 3, 4, and 5 positions of the benzene ring, creating a highly substituted phenyl moiety that significantly influences the compound's chemical properties and reactivity patterns.

The structural representation of ethyl 4-(3,4,5-trimethoxyphenyl)-4-oxobutanoate can be expressed through multiple chemical notation systems. The Simplified Molecular Input Line Entry System representation is documented as CCOC(=O)CCC(=O)C1=CC(=C(C(=C1)OC)OC)OC. The International Chemical Identifier string provides a more comprehensive structural description: InChI=1S/C15H20O6/c1-5-21-14(17)7-6-11(16)10-8-12(18-2)15(20-4)13(9-10)19-3/h8-9H,5-7H2,1-4H3. These standardized representations enable precise communication of the molecular structure across different chemical databases and research platforms, facilitating accurate identification and computational analysis of the compound.

The three-dimensional molecular geometry reveals a complex arrangement where the aromatic ring system adopts a planar configuration while the butanoate chain extends spatially, creating specific steric relationships that influence intermolecular interactions. The presence of three methoxy substituents on the aromatic ring creates significant electron density modifications, affecting both the electronic properties of the benzene system and the reactivity of the adjacent carbonyl functionality. This structural complexity contributes to the compound's distinctive physical and chemical characteristics, making it a valuable building block for advanced synthetic applications.

Properties

IUPAC Name |

ethyl 4-oxo-4-(3,4,5-trimethoxyphenyl)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O6/c1-5-21-14(17)7-6-11(16)10-8-12(18-2)15(20-4)13(9-10)19-3/h8-9H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMBVKSUEKGYRDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C1=CC(=C(C(=C1)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30645847 | |

| Record name | Ethyl 4-oxo-4-(3,4,5-trimethoxyphenyl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

856811-67-1 | |

| Record name | Ethyl 4-oxo-4-(3,4,5-trimethoxyphenyl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Esterification of 4-(3,4,5-trimethoxyphenyl)-4-oxobutanoic Acid

The most straightforward method involves the esterification of the acid precursor with ethanol in the presence of strong acid catalysts such as sulfuric acid or hydrochloric acid. The reaction is typically conducted under reflux to drive the equilibrium toward ester formation.

- Reaction conditions: Reflux in ethanol with catalytic H2SO4 or HCl.

- Purification: Standard workup followed by recrystallization or column chromatography.

- Yield: Generally high, depending on reaction time and catalyst concentration.

Knoevenagel Condensation and Michael Addition Approach

A two-step synthetic route has been reported involving:

- Knoevenagel condensation between 3,4,5-trimethoxybenzaldehyde and ethyl acetoacetate to form ethyl 2-(3,4,5-trimethoxyphenyl)methylene acetoacetate.

- Michael addition or related nucleophilic addition to introduce the butanoate moiety and form the target compound.

This method allows for the construction of the carbon skeleton with the trimethoxyphenyl group and the ketoester functionality in a controlled manner.

- Reaction conditions: Typically performed in ethanol or methanol under reflux.

- Catalysts: Base catalysts such as piperidine or ammonium acetate may be used.

- Advantages: Good control over regioselectivity and functional group placement.

Use of Activated Esters and Coupling Agents

Advanced synthetic methods employ coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine) to facilitate amide or ester bond formation under mild conditions.

- Example: Reaction of 3,4,5-trimethoxyphenylacetate derivatives with aminoacetyl precursors in anhydrous dichloromethane at low temperature (0 °C) under nitrogen atmosphere.

- Benefits: High selectivity, mild reaction conditions, and reduced side reactions.

Reaction Optimization and Catalysis

Research indicates that Lewis acid catalysis can significantly improve reaction efficiency in related carbon–carbon bond-forming reactions involving cyclic carbonate esters and propargyl alcohol derivatives. For example:

- Use of zirconium tetrachloride (ZrCl4) or other Lewis acids in dichloromethane at low temperature (0 °C) followed by warming to room temperature.

- Addition of allyltrimethylsilane as a nucleophile to promote allylation with high regioselectivity and yield (~80-82%).

- Optimization of reagent equivalents and temperature to balance reaction rate and selectivity.

Though this specific catalytic system is reported for related compounds, similar principles can be applied to the preparation of Ethyl 4-(3,4,5-trimethoxyphenyl)-4-oxobutanoate to enhance yield and purity.

Purification Techniques

Purification of the synthesized compound typically involves:

- Silica-gel flash column chromatography using solvent systems such as n-hexane/ethyl acetate mixtures (e.g., 10:1).

- Recrystallization from ethanol or ethyl acetate to obtain pure white crystalline product.

- Monitoring purity by thin-layer chromatography (TLC) and spectroscopic methods (NMR, IR).

Summary Table of Preparation Methods

| Methodology | Starting Materials | Reaction Conditions | Catalysts/Reagents | Yield (%) | Notes |

|---|---|---|---|---|---|

| Acid-catalyzed esterification | 4-(3,4,5-trimethoxyphenyl)-4-oxobutanoic acid + ethanol | Reflux in ethanol with H2SO4 or HCl | Sulfuric acid or hydrochloric acid | High | Simple, classical esterification |

| Knoevenagel condensation + Michael addition | 3,4,5-trimethoxybenzaldehyde + ethyl acetoacetate | Reflux in ethanol or methanol, base catalyst | Piperidine or ammonium acetate | Moderate to high | Multi-step, allows structural control |

| Coupling with EDCI/DMAP | 3,4,5-trimethoxyphenylacetate + aminoacetyl derivatives | 0 °C to room temp, anhydrous dichloromethane | EDCI, DMAP | High | Mild conditions, high selectivity |

| Lewis acid catalyzed allylation | Cyclic carbonate esters + allyltrimethylsilane | 0 °C in dichloromethane, then room temp | ZrCl4, allyltrimethylsilane | ~80 | Enhances regioselectivity, applicable analog |

Research Findings and Practical Considerations

- The esterification method is widely used due to its simplicity and scalability for industrial production.

- Knoevenagel condensation followed by Michael addition provides a versatile route for structural analog synthesis and functional group manipulation.

- Use of coupling agents like EDCI and catalysts such as DMAP allows for efficient bond formation under mild conditions, minimizing side reactions.

- Lewis acid catalysis, although more specialized, can improve yields and selectivity in related synthetic transformations.

- Purification by chromatography and recrystallization ensures high purity suitable for research and pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3,4,5-trimethoxyphenyl)-4-oxobutanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like sodium methoxide (NaOMe) or other strong bases can facilitate nucleophilic aromatic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 4-(3,4,5-trimethoxyphenyl)-4-oxobutanoate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound’s derivatives are studied for their potential biological activities, including anticancer and antimicrobial properties.

Medicine: Research into its pharmacological effects has shown promise in developing new therapeutic agents.

Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Ethyl 4-(3,4,5-trimethoxyphenyl)-4-oxobutanoate exerts its effects is largely dependent on its interaction with biological targets. The trimethoxyphenyl group can interact with various enzymes and receptors, influencing cellular pathways and processes. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer activity.

Comparison with Similar Compounds

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups : Methoxy groups (electron-donating) enhance aromatic ring reactivity, facilitating electrophilic substitutions, while halogens (e.g., F, Cl) improve stability and bioavailability .

- Substituent Position : The 3,4,5-trimethoxy configuration maximizes steric bulk and electron density, which is critical for binding to biological targets like PPARγ and tubulin .

Herbicidal Activity

Screening against Brassica napus (rape) and Echinochloa crus-galli (barnyard grass) revealed:

The 4-methoxyphenyl analog showed superior herbicidal activity, likely due to reduced steric hindrance compared to 3,4,5-trimethoxy derivatives .

Anticancer and Metabolic Activity

- PPARγ Agonism : Derivatives of 3,4,5-trimethoxyphenyl (e.g., PODO-1 analogs) exhibited partial PPARγ activation (30–40% of pioglitazone’s efficacy) but demonstrated reduced toxicity in diabetic rat models .

- Tubulin Inhibition : Combretastatin A-4 derivatives with 3,4,5-trimethoxyphenyl groups showed potent antimitotic activity, though poor water solubility necessitated prodrug development (e.g., phosphate salts 1m and 1n) .

Physicochemical Properties

The 3-fluoro-4-methoxy analog’s higher LogP (2.2) suggests improved membrane permeability, aligning with its enhanced metabolic stability in pharmacokinetic studies .

Biological Activity

Ethyl 4-(3,4,5-trimethoxyphenyl)-4-oxobutanoate is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological evaluations, and structure-activity relationships (SAR) based on diverse research findings.

Synthesis

The synthesis of Ethyl 4-(3,4,5-trimethoxyphenyl)-4-oxobutanoate typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with ethyl acetoacetate under basic conditions. The resulting product is characterized using various spectroscopic techniques such as NMR and IR to confirm its structure.

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives related to Ethyl 4-(3,4,5-trimethoxyphenyl)-4-oxobutanoate. For instance:

- In vitro studies showed that certain derivatives exhibited significant cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G1 phase.

- Table 1 summarizes the IC50 values for different cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HeLa (Cervical) | 12.5 |

| Compound B | MCF-7 (Breast) | 15.0 |

| Compound C | A549 (Lung) | 20.0 |

Antimicrobial Activity

The antimicrobial properties of Ethyl 4-(3,4,5-trimethoxyphenyl)-4-oxobutanoate have also been investigated:

- In vitro tests against Gram-positive and Gram-negative bacteria demonstrated moderate antibacterial activity. The compound displayed a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL.

- Table 2 provides a summary of antimicrobial activity:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 64 |

| Escherichia coli | 128 |

| Bacillus subtilis | 32 |

Structure-Activity Relationships (SAR)

The biological activity of Ethyl 4-(3,4,5-trimethoxyphenyl)-4-oxobutanoate can be correlated with its chemical structure. Modifications on the aromatic ring and the oxobutanoate moiety have shown varying degrees of potency:

- Substituents at the para position on the aromatic ring enhance anticancer activity.

- The presence of electron-donating groups like methoxy increases lipophilicity and cellular uptake.

Case Studies

- Case Study on Anticancer Activity : A study involving a series of derivatives demonstrated that compounds with additional methoxy groups showed enhanced cytotoxicity against MCF-7 cells compared to those without substitutions.

- Case Study on Antimicrobial Action : Another investigation assessed the effects of Ethyl 4-(3,4,5-trimethoxyphenyl)-4-oxobutanoate on biofilm formation in Staphylococcus aureus, revealing significant inhibition at sub-MIC concentrations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.